"synthesis and characterization of 6-methoxy-1,7-naphthyridin-4(1H)-one"
"synthesis and characterization of 6-methoxy-1,7-naphthyridin-4(1H)-one"
An In-Depth Technical Guide to the Synthesis and Characterization of 6-Methoxy-1,7-naphthyridin-4(1H)-one
Introduction: The Significance of the Naphthyridinone Scaffold
The 1,7-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous compounds with significant pharmacological activities. Its derivatives have demonstrated potential across various therapeutic areas, including oncology and anti-inflammatory applications. The introduction of a methoxy substituent, as in 6-methoxy-1,7-naphthyridin-4(1H)-one, can critically modulate the molecule's electronic properties, solubility, and metabolic stability, making it a target of interest for drug discovery and development professionals.
This guide provides a comprehensive overview of a robust synthetic route to 6-methoxy-1,7-naphthyridin-4(1H)-one, grounded in established chemical principles. We will delve into the rationale behind the chosen synthetic strategy, provide detailed experimental protocols for both synthesis and characterization, and discuss the interpretation of analytical data to validate the final compound's identity and purity.
Strategic Approach: Retrosynthetic Analysis
A logical approach to constructing the 1,7-naphthyridin-4(1H)-one scaffold is the Gould-Jacobs reaction.[1][2][3] This classical method is highly effective for synthesizing 4-hydroxyquinoline and related heterocyclic systems, including naphthyridinones.[1][4] The reaction proceeds in two main stages: an initial condensation followed by a thermal cyclization.
Our retrosynthetic analysis identifies a substituted 3-aminopyridine and diethyl ethoxymethylenemalonate (DEEM) as ideal starting materials. The placement of the methoxy group at the 6-position of the final product dictates the use of 3-amino-5-methoxypyridine as the key precursor.
Caption: Retrosynthetic analysis of the target molecule via the Gould-Jacobs reaction pathway.
Synthetic Pathway: The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a powerful and reliable method for the annulation of a pyridine ring to form the naphthyridinone core.[2] The mechanism begins with a nucleophilic attack from the amino group of 3-amino-5-methoxypyridine onto the electrophilic carbon of DEEM, leading to the elimination of ethanol and the formation of a vinylogous amide intermediate.[1] The subsequent step is a high-temperature, 6-electron electrocyclization, which forms the second ring. This intramolecular cyclization is typically performed in a high-boiling point solvent like diphenyl ether or Dowtherm A.[4] The resulting ethyl 6-methoxy-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate can then be hydrolyzed and decarboxylated to yield the final product, although in many cases, the decarboxylation occurs spontaneously under the harsh thermal conditions.
Caption: Synthetic workflow for 6-methoxy-1,7-naphthyridin-4(1H)-one via the Gould-Jacobs reaction.
Experimental Protocol: Synthesis
Disclaimer: This protocol is a representative procedure based on established methodologies.[1][2] Researchers should conduct their own risk assessments and optimizations.
Step 1: Condensation
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In a round-bottom flask equipped with a reflux condenser, combine 3-amino-5-methoxypyridine (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.1 eq).
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Heat the mixture at 120-130°C for 2 hours with stirring. The reaction can be monitored by Thin-Layer Chromatography (TLC) for the disappearance of the starting amine.
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After cooling to room temperature, the resulting intermediate, diethyl 2-(((5-methoxypyridin-3-yl)amino)methylene)malonate, often solidifies. It can be used directly in the next step or purified by recrystallization from ethanol.
Step 2: Thermal Cyclization
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Add the intermediate from Step 1 to a flask containing a high-boiling point solvent such as diphenyl ether (approx. 10 mL per gram of intermediate).
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Heat the mixture to 250°C with vigorous stirring under an inert atmosphere (e.g., Nitrogen or Argon).
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Maintain this temperature for 30-60 minutes. The reaction progress should be monitored by TLC.
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Allow the reaction mixture to cool to room temperature, which should cause the product to precipitate.
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Dilute the mixture with hexane to facilitate further precipitation and filter the solid product.
Step 3: Purification
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Wash the crude solid product extensively with hexane and then diethyl ether to remove residual diphenyl ether.[5]
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Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[6][7]
Characterization: Structure and Purity Verification
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 6-methoxy-1,7-naphthyridin-4(1H)-one. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.
Caption: Workflow for the purification and analytical characterization of the final compound.
Spectroscopic Analysis
Spectroscopic methods provide detailed information about the molecular structure.[8][9]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the structure of organic molecules.
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¹H NMR: The spectrum will show distinct signals for each unique proton in the molecule. The aromatic protons on the naphthyridine core will appear in the downfield region (typically 7.0-9.0 ppm), with splitting patterns determined by their coupling to adjacent protons.[10] The methoxy group protons will appear as a sharp singlet around 3.8-4.0 ppm.[10][11] The N-H proton of the pyridone ring will appear as a broad singlet, often further downfield.
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¹³C NMR: The spectrum provides information on the carbon framework. The carbonyl carbon (C=O) will be significantly downfield. The aromatic carbons will appear in the 110-160 ppm range, and the methoxy carbon signal is expected around 56 ppm.[12][13]
-
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Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition. For C₉H₈N₂O₂, the expected monoisotopic mass is approximately 176.06 g/mol .[14]
Chromatographic Analysis
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High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound. A sample is analyzed using a suitable column and mobile phase, and the purity is calculated from the relative area of the product peak in the chromatogram.
Experimental Protocols: Characterization
NMR Spectroscopy [8]
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Dissolve 5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).
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Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Mass Spectrometry [8]
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Prepare a dilute solution of the sample (approx. 1 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Introduce the sample into a mass spectrometer, typically using Electrospray Ionization (ESI), and acquire the spectrum.
Expected Analytical Data
The following table summarizes the expected characterization data for 6-methoxy-1,7-naphthyridin-4(1H)-one.
| Analysis Type | Technique | Expected Result |
| Identity | ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~11.5-12.5 (br s, 1H, NH), ~8.5-8.8 (m, 1H, Ar-H), ~7.8-8.2 (m, 2H, Ar-H), ~7.0-7.3 (m, 1H, Ar-H), ~3.9 (s, 3H, OCH₃) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ (ppm): ~175 (C=O), ~160 (C-O), ~150-110 (Ar-C), ~56 (OCH₃) | |
| HRMS (ESI) | m/z: Calculated for [M+H]⁺ (C₉H₉N₂O₂⁺): 177.0659; Found: ± 5 ppm | |
| Purity | HPLC | >95% (as determined by peak area at a specified wavelength, e.g., 254 nm) |
Note: The exact chemical shifts (δ) in NMR are predictive and can vary based on solvent and concentration.
Conclusion
This guide outlines a reliable and well-documented synthetic pathway for 6-methoxy-1,7-naphthyridin-4(1H)-one using the Gould-Jacobs reaction. The causality for this choice lies in its proven effectiveness for constructing the core naphthyridinone scaffold from readily available precursors. The described characterization workflow, employing a combination of NMR, mass spectrometry, and HPLC, establishes a robust, self-validating system to confirm the structural integrity and purity of the final product. This methodology provides a solid foundation for researchers and drug development professionals working with this important class of heterocyclic compounds.
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- Synthetic Strategies, Reactivity and Applic
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- Spectroscopic Studies on the Interaction of Naphthyridines with DNA and Fluorescent Detection of DNA in Agarose Gel. PubMed.
- Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances.
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- What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid?. Doubtnut.
- 6-Methoxyquinoline(5263-87-6) 1H NMR spectrum. ChemicalBook.
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